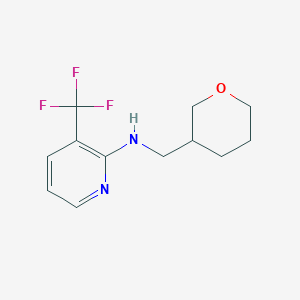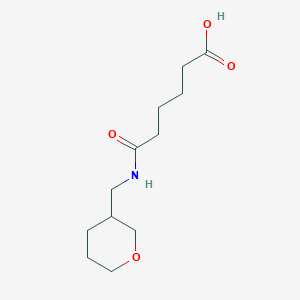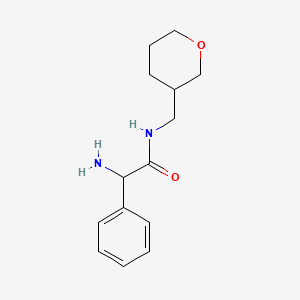
N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine involves the inhibition of specific enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition prevents the enzymes from carrying out their normal functions, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound has been shown to disrupt the replication of hepatitis C virus, further highlighting its potential as an antiviral agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of specific enzymes and its potential antiviral activity. Inhibition of tyrosine kinases can lead to the suppression of cancer cell growth and proliferation, while the disruption of hepatitis C virus replication can prevent the spread of the virus. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine is its potential as a selective inhibitor of specific enzymes, such as tyrosine kinases. This selectivity can be beneficial in the development of targeted therapies for cancer and other diseases. However, the compound may exhibit limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine. One potential area of research is the development of more effective synthesis methods that can improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's potential as a starting point for the development of new drugs and therapies should be explored.
In conclusion, this compound is a chemical compound that has significant potential in scientific research, particularly in the fields of medicinal chemistry and antiviral therapy. Its selective inhibition of specific enzymes and potential antiviral activity make it a promising candidate for the development of targeted therapies for cancer and other diseases. However, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine involves the reaction of 3-(trifluoromethyl)pyridin-2-amine with oxan-3-ylmethyl chloride in the presence of a base catalyst. The reaction proceeds through the substitution of the chloride group by the oxan-3-ylmethyl group, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against various enzymes, including tyrosine kinases, which are involved in the development and progression of cancer. Additionally, it has been investigated for its potential use as an antiviral agent, with promising results against hepatitis C virus.
Propiedades
IUPAC Name |
N-(oxan-3-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-1-5-16-11(10)17-7-9-3-2-6-18-8-9/h1,4-5,9H,2-3,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJTNJWHLCHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)